![molecular formula C15H14N4O B15212891 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that features a furo[2,3-d]pyrimidine core with a phenylprop-1-en-1-yl substituent. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylprop-1-en-1-ylamine with a furo[2,3-d]pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as xylene or toluene, followed by purification steps like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-d]pyrimidine-2,4-dione derivatives, while reduction can produce amine-substituted derivatives.
科学的研究の応用
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a protein kinase inhibitor, which is crucial in cancer treatment.
Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying cellular processes and signaling pathways.
Industrial Applications: Its derivatives are explored for use in pharmaceuticals and agrochemicals due to their bioactive properties.
作用機序
The mechanism of action of 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its protein kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another potent kinase inhibitor with similar biological activities.
Quinazoline: Widely studied for its anticancer properties.
Uniqueness
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine stands out due to its unique furo[2,3-d]pyrimidine core, which provides distinct electronic and steric properties. These properties can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C15H14N4O |
|---|---|
分子量 |
266.30 g/mol |
IUPAC名 |
5-[(E)-3-phenylprop-1-enyl]furo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H14N4O/c16-13-12-11(9-20-14(12)19-15(17)18-13)8-4-7-10-5-2-1-3-6-10/h1-6,8-9H,7H2,(H4,16,17,18,19)/b8-4+ |
InChIキー |
LTRLMNJMVCTBHV-XBXARRHUSA-N |
異性体SMILES |
C1=CC=C(C=C1)C/C=C/C2=COC3=NC(=NC(=C23)N)N |
正規SMILES |
C1=CC=C(C=C1)CC=CC2=COC3=NC(=NC(=C23)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


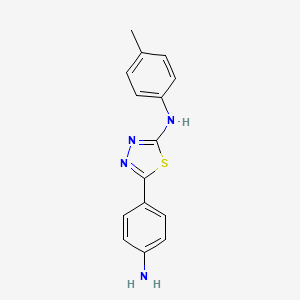
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
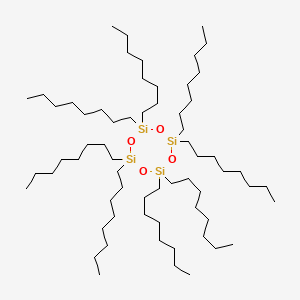
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
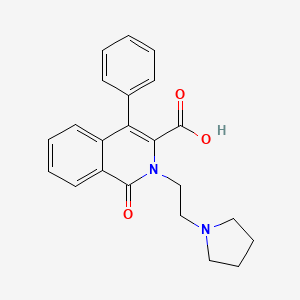
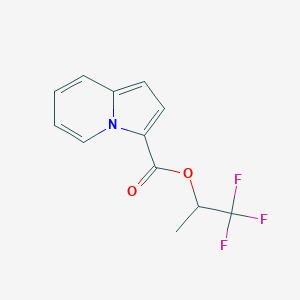

![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
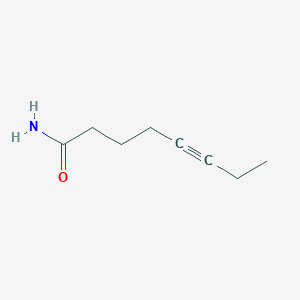
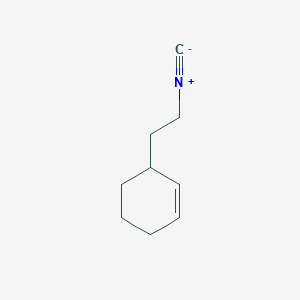
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)
